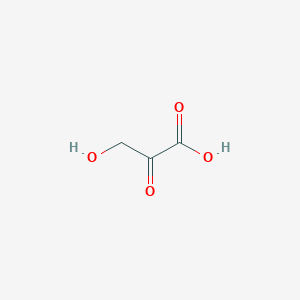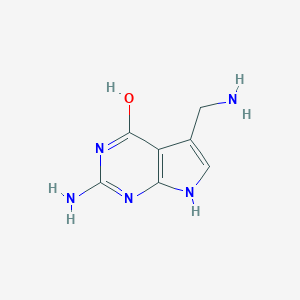![molecular formula C12H10N3O3+ B163266 hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione CAS No. 133826-05-8](/img/structure/B163266.png)
hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione is a derivative of 5-deazaflavin, a compound structurally similar to riboflavin but with distinctive electrochemical and photochemical properties due to the substitution of nitrogen at the N-5 position of the isoalloxazine ring with a carbon atom . This compound is known for its role as a light-harvesting chromophore in DNA photolyases and its involvement in various redox reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione typically involves the reduction of streptomycete-origin derivatives using NADPH as a donor of hydrogen and electrons . The process can also involve the use of 7,8-didemethyl-8-hydroxy-5-deazariboflavin as a substrate, although with a lower reaction rate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound can be synthesized in laboratory settings using cell-free extracts of vegetative mycelia of Streptomyces aureofaciens and Streptomyces rimosus .
Analyse Des Réactions Chimiques
Types of Reactions: hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione undergoes various redox reactions, particularly those involving electron transfer. It is reduced by NADPH in the presence of specific oxidoreductases .
Common Reagents and Conditions: The common reagents used in these reactions include NADPH and specific oxidoreductases isolated from actinomycetes such as Streptomyces griseus .
Major Products Formed: The major products formed from these reactions include reduced forms of this compound derivatives, which play a role in various metabolic processes .
Applications De Recherche Scientifique
hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione involves its role as a cofactor in redox reactions. It facilitates electron transfer between NADPH and various substrates, thereby participating in metabolic processes . The compound’s molecular targets include specific oxidoreductases that mediate these reactions .
Comparaison Avec Des Composés Similaires
- 7,8-Didemethyl-8-hydroxy-5-deazariboflavin
- Coenzyme F420
Comparison: While hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione and 7,8-didemethyl-8-hydroxy-5-deazariboflavin share similar structures and functions, the former is more efficient in electron transfer reactions involving NADPH . Coenzyme F420, on the other hand, is a more versatile cofactor involved in a broader range of redox reactions across different microorganisms .
This compound stands out due to its specific role in DNA photolyases and its unique electrochemical properties .
Propriétés
Numéro CAS |
133826-05-8 |
|---|---|
Formule moléculaire |
C12H10N3O3+ |
Poids moléculaire |
244.23 g/mol |
Nom IUPAC |
hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione |
InChI |
InChI=1S/C12H9N3O3/c1-15-9-5-7(16)3-2-6(9)4-8-10(15)13-12(18)14-11(8)17/h2-5H,1H3,(H2,13,14,17,18)/p+1 |
Clé InChI |
CRCOWBHLRIKIGR-UHFFFAOYSA-O |
SMILES |
[H+].CN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O |
SMILES canonique |
[H+].CN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O |
Synonymes |
8-HMDI 8-hydroxy-5-deazaisoalloxazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B163190.png)









![4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B163209.png)
![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B163212.png)

![4-[(Trimethylsilyl)ethynyl]pyridine](/img/structure/B163219.png)
